molecular formula C14H11Cl2NO2 B5775196 3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide

3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide

Cat. No. B5775196
M. Wt: 296.1 g/mol
InChI Key: OTTMKPDZCHLNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide is a chemical compound with the molecular formula C14H11Cl2NO2. It is also known as CMA or Compound 1. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce cell death by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, it has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide in lab experiments is its potential as a lead compound for drug discovery and development. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.

Future Directions

There are several future directions for research on 3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide. One direction is to further investigate the mechanism of action and identify the specific enzymes or proteins targeted by the compound. Another direction is to optimize the compound for specific applications, such as developing more potent anti-tumor or anti-microbial agents. Additionally, studies could be conducted to investigate the pharmacokinetics and toxicity of the compound in vivo.

Synthesis Methods

The synthesis of 3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide involves the reaction of 3-chloro-2-methoxyaniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results in inhibiting their growth.

properties

IUPAC Name

3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-13-11(16)6-3-7-12(13)17-14(18)9-4-2-5-10(15)8-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTMKPDZCHLNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-chloro-2-methoxyphenyl)benzamide

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